molecular formula C24H24Cl2N2O3S B4567671 N~1~-(2,4-dichlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2,4-dichlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4567671
M. Wt: 491.4 g/mol
InChI Key: VZMUDVDPIYRWOU-UHFFFAOYSA-N
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Description

N~1~-(2,4-dichlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C24H24Cl2N2O3S and its molecular weight is 491.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.0884692 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Fahim and Shalaby (2019) discussed the synthesis of novel benzenesulfonamide derivatives and their in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research highlights the potential therapeutic applications of sulfonamide compounds in cancer treatment (Fahim & Shalaby, 2019).

Chemical Reactivity and Interaction Studies

Research by Cremlyn and Nunes (1987) explored the reactions of N-phenylmaltimide with chlorosulfonic acid, leading to various sulfonamide derivatives. This work demonstrates the chemical versatility and reactivity of sulfonamide-based structures (Cremlyn & Nunes, 1987).

Herbicidal Applications

Viste, Cirovetti, and Horrom (1970) described the herbicidal activity of benzamides, providing insights into the agricultural applications of similar chemical compounds (Viste, Cirovetti, & Horrom, 1970).

Antimicrobial Activity

A study by Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated the biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide against various bacteria and enzymes, showcasing the antimicrobial and enzyme inhibition capabilities of sulfonamide derivatives (Aziz‐ur‐Rehman et al., 2014).

Polymer Electrolytes for Energy Applications

Kim, Labouriau, Guiver, and Kim (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction. This research illustrates the application of sulfonamide compounds in developing advanced materials for energy storage and conversion (Kim et al., 2011).

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O3S/c1-16-7-11-21(12-8-16)32(30,31)28(23-6-4-5-17(2)18(23)3)15-24(29)27-14-19-9-10-20(25)13-22(19)26/h4-13H,14-15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMUDVDPIYRWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,4-dichlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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